Beta-Casomorphin-5
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Overview
Description
Beta-Casomorphin-5 is an opioid peptide derived from the digestion of the milk protein beta-casein. It is composed of five amino acids: tyrosine, proline, phenylalanine, proline, and glycine. This peptide exhibits morphine-like activity and has been studied for its potential physiological effects, including its role in gut motility, immune response, and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Casomorphin-5 can be synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The synthesis involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The Fmoc group is removed using a base such as piperidine.
Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and added to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the peptide sequence is complete.
Cleavage: The peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods: In industrial settings, this compound can be produced through enzymatic hydrolysis of beta-casein. This process involves the use of specific proteolytic enzymes that cleave the beta-casein protein at precise locations to release the peptide. The hydrolysis is typically carried out under controlled conditions of pH and temperature to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: Beta-Casomorphin-5 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, such as the replacement of proline with other amino acids.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents under appropriate conditions.
Major Products:
Oxidation Products: Dityrosine and other oxidative derivatives.
Reduction Products: Free thiols from disulfide bond reduction.
Substitution Products: Modified peptides with altered amino acid sequences.
Scientific Research Applications
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating gut motility, immune response, and inflammatory processes.
Medicine: Explored for its analgesic properties and potential therapeutic applications in pain management.
Mechanism of Action
Beta-Casomorphin-5 exerts its effects by binding to opioid receptors, primarily the mu-opioid receptor, in the body. This binding mimics the action of endogenous opioids, leading to various physiological responses. The peptide’s interaction with the mu-opioid receptor can modulate pain perception, gut motility, and immune function. Additionally, this compound can influence the release of neurotransmitters and hormones, further contributing to its biological effects .
Comparison with Similar Compounds
Beta-Casomorphin-7: A longer peptide with seven amino acids, also derived from beta-casein, known for its prolonged opioid activity.
Morphiceptin: A tetrapeptide with high specificity for mu-opioid receptors, similar in structure and function to beta-casomorphin-5.
Alpha-Casomorphin: Derived from alpha-casein, with different amino acid sequences and opioid activities.
Uniqueness of this compound: this compound is unique due to its specific amino acid sequence, which confers distinct binding affinity and activity at opioid receptors. Its shorter length compared to beta-casomorphin-7 allows for different pharmacokinetic properties and potentially different therapeutic applications .
Properties
IUPAC Name |
2-[[1-[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N5O7/c31-22(16-20-10-12-21(36)13-11-20)29(41)34-14-5-9-25(34)28(40)33-23(17-19-6-2-1-3-7-19)30(42)35-15-4-8-24(35)27(39)32-18-26(37)38/h1-3,6-7,10-13,22-25,36H,4-5,8-9,14-18,31H2,(H,32,39)(H,33,40)(H,37,38) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKKIDZFGRQACGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N4CCCC4C(=O)NCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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